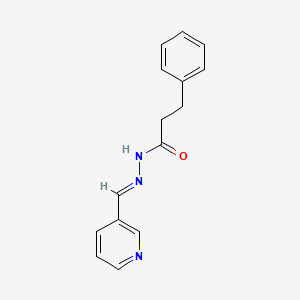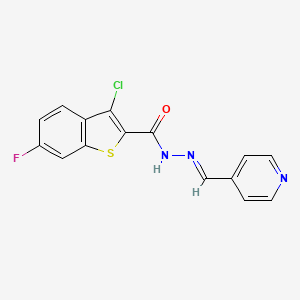![molecular formula C15H13NO5S B5509842 dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)
dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate involves complex chemical reactions, including esterification and reaction with specific reagents to achieve the desired compound. For example, the synthesis process can include reactions with methyl 2-chloropropionate, leading to a significant yield under optimized conditions (W. Pen, 2014).
Molecular Structure Analysis
Molecular structure analysis of compounds related to this compound has been conducted using various spectroscopic methods. Studies on proton tautomerism and stereoisomerism provide insight into the structural changes associated with different substituents and the overall molecular conformation (A. Pyrih et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving this compound can lead to the formation of complex compounds. For instance, reactions with chlorodiphenylphosphine can produce compounds with significant applications in gold(I) chemistry, forming model complexes for macrocyclic gold compounds (Dennis Wiedemann et al., 2009).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and molecular weight, are crucial for their application in various fields. Studies have been conducted to characterize these properties through methods like polymerization and condensation reactions, which also reveal insights into the molecular weight growth characteristics and solubility in organic solvents (D. Parker & W. Feast, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming derivatives, are vital for understanding the applications of this compound. Research into the reactivity with iso(and isothio)cyanates under specific conditions, such as microwave irradiation, has provided valuable information on synthesizing novel compounds with potential applications (A. Davoodnia et al., 2009).
科学的研究の応用
Gold(I) Chemistry and Macrocyclic Gold Compounds
Dimethyl 5-aminoisophthalate, as a precursor for amino-substituted tetralactam macrocycles, has been explored for its utility in gold(I) chemistry. The synthesis of model complexes involving this compound has led to the creation of dinuclear and ionic gold(I) compounds, showcasing Au···Au interactions. These developments provide insights into the potential of dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate derivatives in forming complex structures with significant implications for materials science and catalysis (Wiedemann, Gamer, & Roesky, 2009).
Synthesis Research and Claisen Rearrangement
Research into the synthesis conditions of this compound derivatives has yielded promising results. One study achieved a 60% yield for a specific derivative, which underwent a Claisen rearrangement. This process highlights the compound's versatility and potential in organic synthesis, offering pathways to novel compounds with varied applications (Pen, 2014).
Polyesters with Chiral Pendent Groups
The compound has also been utilized in the synthesis of novel polyesters, incorporating chiral pendent groups. Such polymers exhibit excellent solubility, optical activity, and thermal stability, making them suitable for various applications in materials science. These findings underscore the potential of this compound in the development of high-performance, optically active polymers (Mallakpour & Kolahdoozan, 2007).
Fluorogenic Substrates for Proteinases
Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate have been investigated as substrates for certain proteinases. These derivatives provide a useful platform for detecting and quantitatively assaying enzyme activity, demonstrating the compound's utility in biochemistry and molecular biology research (Baggett et al., 1985).
Bioc
ocatalytic "Green" SynthesisThe biocatalytic condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene glycol, catalyzed by lipases under solvent-less conditions, represents an eco-friendly approach to polymer synthesis. This method demonstrates the compound's potential in the "green" synthesis of functionalized amphiphilic copolymers, highlighting its contribution to sustainable chemistry and materials science (Kumar et al., 2004).
特性
IUPAC Name |
dimethyl 5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-20-14(18)9-6-10(15(19)21-2)8-11(7-9)16-13(17)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZTRXDRQUMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)
![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)
![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)


